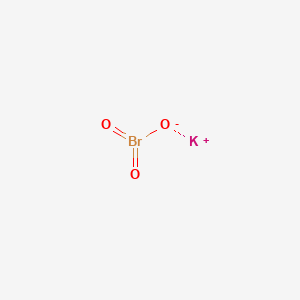
溴酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium bromate (KBrO3) is a colorless solid having trigonal crystals. On heating above 430°C, it degrades and liberates oxygen. It is strongly oxidizing in nature. Its industrial synthesis from potassium bromide via anodic oxidation has been reported. Its quantitative estimation by sensitive flow-injection chemiluminescence method has been proposed. Its standardization has been reported by iodometric titration against sodium thiosulphate (hypo) solution.
Potassium bromate appears as a white crystalline solid.
Potassium bromate is a potassium salt and a bromate salt. It has a role as a flour treatment agent.
科学研究应用
烘焙行业
溴酸钾:在烘焙行业中被广泛认可为一种有效的面团改良剂。 它通过增强面筋网络来提高面团的弹性,从而使烘焙食品具有更高的膨胀力和均匀的质地 。 该化合物促进了面筋蛋白内二硫键的形成,影响了面团的粘度、糊化和膨胀特性 。
电化学传感
在分析化学领域,溴酸钾是用于检测水和食品样品中溴酸根离子的电化学传感器的关键组成部分。 安培法、循环伏安法和电化学发光等技术利用KBrO₃的强氧化性,提供灵敏准确的测量 。
纳米医学
最近的研究探索了溴酸钾在纳米医学中的应用,特别是在评估纳米颗粒的治疗潜力方面。 例如,氧化锌纳米粒子已被研究证明其具有减轻KBrO₃引起的肾毒性的能力,突出了该化合物在生物医学研究中的作用及其与纳米材料的相互作用 。
食品添加剂
作为食品添加剂,溴酸钾已被用于改善某些食品产品的质量和稳定性。 它充当面粉的成熟剂和面团改良剂,有助于最终产品的稠度和保质期 。
实验室试剂
在实验室环境中,溴酸钾由于其氧化能力而被用作分析试剂。 它参与各种化学反应和过程,其中需要强氧化剂,例如滴定和合成反应 。
化妆品和制药应用
溴酸钾:在化妆品和制药行业中得到应用。 它用于烫发剂、口腔卫生产品以及某些药物制剂的成分中,利用其氧化特性 。
水处理
KBrO₃也是水消毒过程的副产物。 由于它在一定浓度下具有致癌性,因此其检测和分析对于确保水的安全性至关重要。 水体中溴酸盐检测方法的开发是一个正在进行的研究领域 。
工业应用
在工业领域,溴酸钾由于其强氧化性而被用于炸药的制造。 它有助于炸药的稳定性和有效性 。
作用机制
Target of Action
Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .
Mode of Action
Potassium bromate acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .
Biochemical Pathways
Potassium bromate affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .
Pharmacokinetics
Potassium bromate is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .
Result of Action
Potassium bromate has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .
Action Environment
The optimal conditions for potassium bromate are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that potassium bromate is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .
安全和危害
Potassium bromate is associated with potential health risks. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) and is banned in many countries, including the European Union and Canada . Studies have linked potassium bromate to cancer in laboratory animals . It may cause severe injury, burns, or death if inhaled, ingested, or contacted with skin or eyes .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium bromate can be achieved through the oxidation of potassium bromide using a strong oxidizing agent such as chlorine or hydrogen peroxide.", "Starting Materials": [ "Potassium bromide", "Chlorine or Hydrogen peroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of potassium bromide in water to form a solution", "Add chlorine or hydrogen peroxide to the solution slowly while stirring", "Continue stirring until the solution turns yellow", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Potassium bromate" ] } | |
CAS 编号 |
7758-01-2 |
分子式 |
BrHKO3 |
分子量 |
168.01 g/mol |
IUPAC 名称 |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
InChI 键 |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
规范 SMILES |
OBr(=O)=O.[K] |
沸点 |
Decomposes at 698° F (NTP, 1992) |
颜色/形态 |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
密度 |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
熔点 |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
| 7758-01-2 | |
物理描述 |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
Pictograms |
Oxidizer; Acute Toxic; Health Hazard |
保质期 |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
溶解度 |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
同义词 |
potassium bromate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
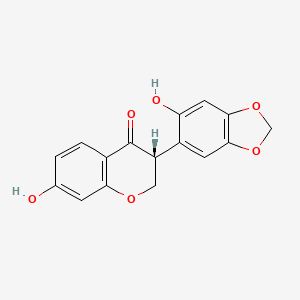
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)


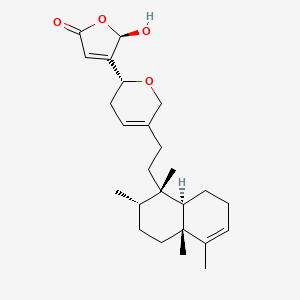
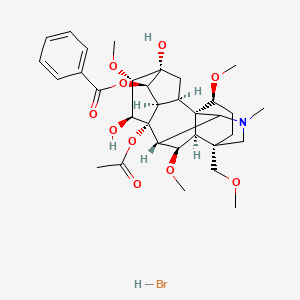
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
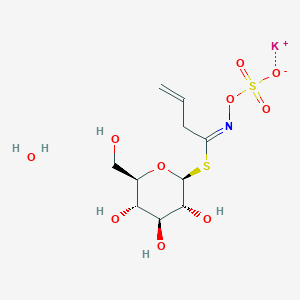

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
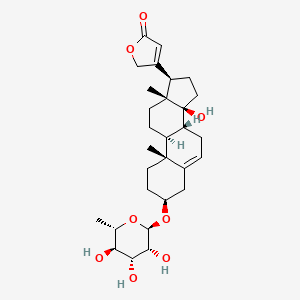
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
